Cas no 1204-91-7 (1-(4-Nitrophenyl)-1H-1,2,3-triazole)

1-(4-Nitrophenyl)-1H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole, 1-(4-nitrophenyl)-
- 1-(4-nitrophenyl)triazole
- 1204-91-7
- DB-161472
- AS-40025
- CS-0442240
- DTXSID10520148
- AKOS027253937
- MFCD22054469
- SCHEMBL1260021
- 1-(4-nitrophenyl)-1h-1,2,3-triazole
- 1-(4-Nitrophenyl)-1H-1,2,3-triazole
-
- MDL: MFCD22054469
- インチ: InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-5-9-10-11/h1-6H
- InChIKey: ZJBBZUJIVMYQNQ-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=N2
計算された属性
- 精确分子量: 190.04907545g/mol
- 同位素质量: 190.04907545g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 76.5Ų
1-(4-Nitrophenyl)-1H-1,2,3-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N901038-100mg |
1-(4-Nitrophenyl)-1H-1,2,3-triazole |
1204-91-7 | 100mg |
$ 230.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1047400-100mg |
1H-1,2,3-Triazole, 1-(4-nitrophenyl)- |
1204-91-7 | 99% | 100mg |
$155 | 2024-06-07 | |
abcr | AB456347-1 g |
1-(4-Nitrophenyl)-1H-1,2,3-triazole; . |
1204-91-7 | 1g |
€1,480.40 | 2023-07-18 | ||
abcr | AB456347-250mg |
1-(4-Nitrophenyl)-1H-1,2,3-triazole; . |
1204-91-7 | 250mg |
€780.00 | 2025-02-15 | ||
abcr | AB456347-100 mg |
1-(4-Nitrophenyl)-1H-1,2,3-triazole; . |
1204-91-7 | 100MG |
€483.30 | 2023-07-18 | ||
1PlusChem | 1P007QED-100mg |
1H-1,2,3-Triazole, 1-(4-nitrophenyl)- |
1204-91-7 | 95% | 100mg |
$291.00 | 2025-02-22 | |
1PlusChem | 1P007QED-1g |
1H-1,2,3-Triazole, 1-(4-nitrophenyl)- |
1204-91-7 | 95% | 1g |
$922.00 | 2025-02-22 | |
Ambeed | A800302-1g |
1-(4-Nitrophenyl)-1H-1,2,3-triazole |
1204-91-7 | 95% | 1g |
$539.0 | 2024-04-25 | |
eNovation Chemicals LLC | Y1047400-100mg |
1H-1,2,3-Triazole, 1-(4-nitrophenyl)- |
1204-91-7 | 99% | 100mg |
$165 | 2025-02-20 | |
Cooke Chemical | LN5721957-1g |
1-(4-Nitrophenyl)-1H-1,2 |
1204-91-7 | 3-triazole | 1g |
RMB 2616.80 | 2025-02-20 |
1-(4-Nitrophenyl)-1H-1,2,3-triazole 関連文献
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Sarah Zeghada,Ghenia Bentabed-Ababsa,A?cha Derdour,Safer Abdelmounim,Luis R. Domingo,José A. Sáez,Thierry Roisnel,Ekhlass Nassar,Florence Mongin Org. Biomol. Chem. 2011 9 4295
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Paula Cortés,Mari?a Castroagudín,Víctor Kesternich,Marcia Pérez-Fehrmann,Erico Carmona,Guillermo Zaragoza,Arnoldo Vizcarra,Lucas Patricio Hernández-Saravia,Ronald Nelson Dalton Trans. 2023 52 1476
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3. Synthesis of biologically as well as industrially important 1,4,5-trisubstituted-1,2,3-triazoles using a highly efficient, green and recyclable DBU–H2O catalytic systemHarjinder Singh,Jayant Sindhu,Jitender M. Khurana RSC Adv. 2013 3 22360
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Guan-Yeow Yeap,Subramanian Balamurugan,Murugesan Vijay Srinivasan,Palaninathan Kannan New J. Chem. 2013 37 1906
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Rakesh Kumar,Govindra Singh,Louis J. Todaro,Lijia Yang,Barbara Zajc Org. Biomol. Chem. 2015 13 1536
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6. Synthesis of novel 1,2,3-triazole based artemisinin derivatives and their antiproliferative activityDeepak Singh Kapkoti,Shilpi Singh,Suaib Luqman,Rajendra Singh Bhakuni New J. Chem. 2018 42 5978
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Catherine J. Smith,Nikzad Nikbin,Steven V. Ley,Heiko Lange,Ian R. Baxendale Org. Biomol. Chem. 2011 9 1938
1-(4-Nitrophenyl)-1H-1,2,3-triazoleに関する追加情報
Introduction to 1-(4-Nitrophenyl)-1H-1,2,3-triazole (CAS No. 1204-91-7)
1-(4-Nitrophenyl)-1H-1,2,3-triazole (CAS No. 1204-91-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique triazole ring structure and the presence of a nitro group on the phenyl ring, which imparts distinct chemical and biological properties. The compound's structure and reactivity make it an important building block in the synthesis of various bioactive molecules and pharmaceuticals.
The triazole moiety is known for its broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. The presence of the nitro group further enhances these activities by introducing additional reactivity and stability. These features have led to extensive research on 1-(4-Nitrophenyl)-1H-1,2,3-triazole in the development of new drugs and therapeutic agents.
Recent studies have highlighted the potential of 1-(4-Nitrophenyl)-1H-1,2,3-triazole in various applications. For instance, a study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for the development of novel antifungal agents. The researchers found that derivatives of 1-(4-Nitrophenyl)-1H-1,2,3-triazole exhibited potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus. This finding underscores the compound's potential in addressing drug-resistant fungal infections.
In another study published in the Bioorganic & Medicinal Chemistry Letters, researchers investigated the anticancer properties of 1-(4-Nitrophenyl)-1H-1,2,3-triazole derivatives. The study demonstrated that certain derivatives showed selective cytotoxicity against human cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation. These findings suggest that 1-(4-Nitrophenyl)-1H-1,2,3-triazole could serve as a lead compound for the development of new anticancer drugs.
The triazole ring is also known for its ability to form strong hydrogen bonds and π-stacking interactions, which are crucial for molecular recognition and binding in biological systems. This property makes 1-(4-Nitrophenyl)-1H-1,2,3-triazole an attractive candidate for use in supramolecular chemistry and materials science. Recent research has explored the use of triazole derivatives in the design of self-assembling nanostructures and functional materials with applications in drug delivery and sensing technologies.
The synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole can be achieved through various methods, including copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. This "click" chemistry approach is highly efficient and selective, making it a popular method for synthesizing triazole compounds. The ease of synthesis and functionalization further enhance the utility of 1-(4-Nitrophenyl)-1H-1,2,3-triazole in both academic research and industrial applications.
In conclusion, 1-(4-Nitrophenyl)-1H-1,2,3-triazole (CAS No. 1204-91-7) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique structural features and biological activities make it an important molecule for ongoing research and development efforts. As new derivatives continue to be synthesized and characterized, it is likely that 1-(4-Nitrophenyl)-1H-1,2,3-triazole will play an increasingly significant role in advancing our understanding of chemical biology and pharmaceutical science.
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